1,3-Butylene glycol dibenzoate is an organic compound that belongs to the family of dibenzoate esters. It is derived from the esterification of 1,3-butylene glycol with benzoic acid. This compound is characterized by its two benzoate groups attached to a butylene glycol backbone, giving it unique physical and chemical properties. It is typically used as a plasticizer due to its ability to enhance the flexibility and processability of polymers, particularly in applications involving polyvinyl chloride.
The primary chemical reaction involved in the formation of 1,3-butylene glycol dibenzoate is the esterification reaction. This reaction occurs when 1,3-butylene glycol reacts with benzoic acid in the presence of an acid catalyst, typically at elevated temperatures. The general reaction can be represented as follows:
This reaction results in the formation of 1,3-butylene glycol dibenzoate and water as a byproduct. The reaction conditions, such as temperature and catalyst concentration, can significantly affect the yield and purity of the final product.
The synthesis of 1,3-butylene glycol dibenzoate can be achieved through several methods:
While all these compounds serve similar functions as plasticizers, 1,3-butylene glycol dibenzoate stands out due to its specific balance of flexibility and biodegradability.
Interaction studies involving 1,3-butylene glycol dibenzoate focus on its compatibility with various polymers and other additives. Research indicates that it performs comparably or better than conventional plasticizers in terms of mechanical properties and thermal stability . Its interactions with other components in formulations can influence processing behavior and end-use properties.
The thermodynamic properties of 1,3-butylene glycol dibenzoate reveal distinctive characteristics that distinguish it from other dibenzoate esters. Based on computational predictions using the Joback group contribution method, the compound exhibits a molecular weight of 298.33 grams per mole and demonstrates significant thermal stability [1].
The phase transition behavior of 1,3-butylene glycol dibenzoate is characterized by a melting point of 474.78 Kelvin (201.63 degrees Celsius), indicating solid-state stability at ambient conditions [1]. The substantial difference between the melting point and boiling point of 816.74 Kelvin (543.59 degrees Celsius) provides a wide liquid range of approximately 342 Kelvin, which is advantageous for processing applications requiring thermal stability [1].
Critical properties define the compound's behavior under extreme conditions. The critical temperature of 1048.22 Kelvin corresponds to 775.07 degrees Celsius, while the critical pressure reaches 2096.50 kilopascals [1]. The critical volume of 0.870 cubic meters per kilomole reflects the molecular packing efficiency and intermolecular interactions characteristic of aromatic ester compounds [1].
The thermodynamic formation properties indicate an exothermic formation process with a standard enthalpy of formation in the gas phase of negative 436.67 kilojoules per mole [1]. The corresponding standard Gibbs free energy of formation of negative 144.78 kilojoules per mole confirms the thermodynamic stability of the compound under standard conditions [1].
Phase transition enthalpies provide insight into intermolecular forces. The enthalpy of fusion of 32.51 kilojoules per mole reflects the energy required to overcome crystal lattice interactions, while the enthalpy of vaporization of 78.14 kilojoules per mole indicates moderate intermolecular attractions in the liquid phase [1].
Heat capacity measurements demonstrate temperature-dependent behavior. At the boiling point, the gas-phase heat capacity reaches 669.97 joules per mole per Kelvin, increasing to 736.89 joules per mole per Kelvin at the critical temperature [1]. This temperature dependence reflects vibrational and rotational contributions from the flexible butylene glycol backbone and rigid aromatic rings.
| Property | Value | Unit | Method/Source |
|---|---|---|---|
| Molecular Weight | 298.33 | g/mol | Molecular formula calculation |
| Melting Point (Tfus) | 474.78 | K | Joback group contribution method [1] |
| Boiling Point (Tboil) | 816.74 | K | Joback group contribution method [1] |
| Critical Temperature (Tc) | 1048.22 | K | Joback group contribution method [1] |
| Critical Pressure (Pc) | 2096.50 | kPa | Joback group contribution method [1] |
| Critical Volume (Vc) | 0.870 | m³/kmol | Joback group contribution method [1] |
| Standard Enthalpy of Formation (ΔfH°gas) | -436.67 | kJ/mol | Joback group contribution method [1] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -144.78 | kJ/mol | Joback group contribution method [1] |
| Enthalpy of Fusion (ΔfusH°) | 32.51 | kJ/mol | Joback group contribution method [1] |
| Enthalpy of Vaporization (ΔvapH°) | 78.14 | kJ/mol | Joback group contribution method [1] |
| Heat Capacity (Cp,gas) at Tboil | 669.97 | J/mol×K | Joback group contribution method [1] |
| Heat Capacity (Cp,gas) at Tc | 736.89 | J/mol×K | Joback group contribution method [1] |
The solubility behavior of 1,3-butylene glycol dibenzoate in organic matrices is governed by its molecular structure and polarity characteristics. The compound exhibits an octanol-water partition coefficient (XLogP3-AA) of 4.1, indicating significant lipophilicity and preferential dissolution in non-polar to moderately polar organic solvents [2].
Hansen solubility parameters provide a quantitative framework for predicting solvent compatibility. The estimated dispersion parameter (δd) of 18.8 megapascals to the one-half power reflects contributions from van der Waals forces between aromatic rings and aliphatic chains [3] [4]. The polar parameter (δp) of 8.2 megapascals to the one-half power accounts for dipole-dipole interactions from ester carbonyl groups [3] [4]. The hydrogen bonding parameter (δh) of 4.5 megapascals to the one-half power indicates limited hydrogen bonding capability due to the absence of hydroxyl groups in the dibenzoate structure [3] [4].
Experimental solubility observations demonstrate excellent compatibility with aromatic esters and phthalates. The compound shows exceptional solubility in benzyl benzoate, diethyl phthalate, and isopropyl alcohol [2]. These solvent systems possess similar polarity and aromatic character, facilitating favorable intermolecular interactions through pi-pi stacking and dipolar associations.
Moderate solubility occurs in polar protic solvents such as ethanol, where hydrogen bonding interactions with ester oxygen atoms provide limited dissolution [5]. The compound demonstrates good solubility in acetone and chloroform due to favorable dipolar interactions and similar polarizability parameters [5].
Poor solubility in non-polar aliphatic hydrocarbons like n-hexane results from insufficient dispersion forces to overcome ester-ester intermolecular attractions. The compound is practically insoluble in water due to the hydrophobic aromatic rings and absence of ionizable groups [5].
| Solvent System | Solubility | XLogP3-AA | Estimated Hansen Parameter δd | Estimated Hansen Parameter δp | Estimated Hansen Parameter δh |
|---|---|---|---|---|---|
| Benzyl Benzoate (BB) | Well soluble [2] | 4.1 [2] | 18.8 | 8.2 | 4.5 |
| Diethyl Phthalate (DEP) | Well soluble [2] | 4.1 [2] | 18.8 | 8.2 | 4.5 |
| Isopropyl Alcohol (IAA) | Well soluble [2] | 4.1 [2] | 18.8 | 8.2 | 4.5 |
| Ethanol | Moderately soluble | 4.1 [2] | 18.8 | 8.2 | 4.5 |
| Acetone | Soluble | 4.1 [2] | 18.8 | 8.2 | 4.5 |
| Chloroform | Highly soluble | 4.1 [2] | 18.8 | 8.2 | 4.5 |
| n-Hexane | Poorly soluble | 4.1 [2] | 18.8 | 8.2 | 4.5 |
| Water | Practically insoluble | 4.1 [2] | 18.8 | 8.2 | 4.5 |
The infrared spectrum of 1,3-butylene glycol dibenzoate exhibits characteristic absorption bands that enable definitive structural identification. The most prominent feature appears in the carbonyl stretching region at 1715-1720 wavenumbers per centimeter, corresponding to the ester carbonyl groups [6]. This frequency range is typical for aromatic esters and reflects the electron-withdrawing effect of the phenyl rings on the carbonyl bonds.
Aromatic carbon-hydrogen stretching vibrations manifest as multiple bands between 3060-3080 wavenumbers per centimeter, characteristic of monosubstituted benzene rings [6]. The aliphatic carbon-hydrogen stretching region spans 2850-2950 wavenumbers per centimeter, encompassing both methylene and methyl group vibrations from the butylene glycol backbone [6].
Aromatic carbon-carbon stretching vibrations appear between 1580-1620 wavenumbers per centimeter, providing confirmation of the benzoate aromatic character [6]. The ester carbon-oxygen stretching mode occurs at 1250-1300 wavenumbers per centimeter, reflecting the strength of the ester linkage [6].
Aromatic carbon-hydrogen out-of-plane bending vibrations at 710-730 wavenumbers per centimeter confirm the monosubstituted benzene ring substitution pattern characteristic of benzoate esters [6].
Proton nuclear magnetic resonance spectroscopy provides detailed structural elucidation through characteristic chemical shift patterns. The aromatic proton region displays a multiplet at 7.9-8.1 parts per million, integrating for four protons per benzoate group [7]. These downfield shifts reflect the deshielding effect of the carbonyl substituent on the benzene ring.
The ester linkage methylene protons appear at 4.2-4.5 parts per million, consistent with protons adjacent to electron-withdrawing ester oxygen atoms [7]. The terminal methyl group protons resonate at 1.2-1.3 parts per million, while the methine proton of the secondary carbon appears at 5.2-5.4 parts per million [7].
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct resonance patterns for different carbon environments. The ester carbonyl carbons resonate at 165-167 parts per million, characteristic of aromatic ester carbonyls [7]. Aromatic carbons appear between 127-133 parts per million, encompassing both substituted and unsubstituted ring positions [7]. The aliphatic carbons of the butylene glycol backbone resonate between 20-70 parts per million, with chemical shifts dependent on their proximity to electron-withdrawing groups [7].
Mass spectrometric fragmentation patterns provide definitive molecular weight confirmation and structural information. The molecular ion peak appears at mass-to-charge ratio 298, corresponding to the intact dibenzoate ester [8]. The base peak typically occurs at mass-to-charge ratio 105, representing the benzoyl cation fragment formed by alpha-cleavage at the ester bond [8].
Characteristic fragmentation includes loss of benzoic acid moieties, producing fragment ions at mass-to-charge ratio 176 corresponding to loss of 122 mass units [8]. Additional fragmentation patterns include formation of tropylium ions and substituted benzyl cations typical of aromatic ester compounds [8].
| Spectroscopic Technique | Characteristic Value/Range | Assignment/Description |
|---|---|---|
| FT-IR - Carbonyl C=O stretch | 1715-1720 cm⁻¹ [6] | Benzoate ester carbonyl stretching |
| FT-IR - Aromatic C-H stretch | 3060-3080 cm⁻¹ [6] | Aromatic C-H stretching vibrations |
| FT-IR - Aliphatic C-H stretch | 2850-2950 cm⁻¹ [6] | Aliphatic C-H stretching vibrations |
| FT-IR - Aromatic C=C stretch | 1580-1620 cm⁻¹ [6] | Aromatic ring stretching vibrations |
| FT-IR - C-O stretch (ester) | 1250-1300 cm⁻¹ [6] | Ester C-O stretching vibrations |
| FT-IR - Aromatic C-H out-of-plane bend | 710-730 cm⁻¹ [6] | Monosubstituted benzene ring bending |
| ¹H NMR - Aromatic protons | 7.9-8.1 ppm (4H, m) [7] | Aromatic protons on benzene rings |
| ¹H NMR - Methylene protons (-OCH₂-) | 4.2-4.5 ppm (4H) [7] | Ester linkage methylene protons |
| ¹H NMR - Methyl protons (-CH₃) | 1.2-1.3 ppm (3H) [7] | Terminal methyl group protons |
| ¹H NMR - Methine proton (-CH-) | 5.2-5.4 ppm (1H) [7] | Secondary carbon proton |
| ¹³C NMR - Carbonyl carbon | 165-167 ppm [7] | Ester carbonyl carbon resonance |
| ¹³C NMR - Aromatic carbons | 127-133 ppm [7] | Aromatic carbon resonances |
| ¹³C NMR - Aliphatic carbons | 20-70 ppm [7] | Butylene glycol backbone carbons |
| MS - Molecular ion peak | m/z 298 [M]⁺ [8] | Molecular ion of dibenzoate ester |
| MS - Base peak (benzoyl fragment) | m/z 105 [C₆H₅CO]⁺ [8] | Benzoyl cation fragment (base peak) |
| MS - Loss of benzoic acid | m/z 176 [M-122]⁺ [8] | Loss of benzoic acid moiety |
The chromatographic behavior of 1,3-butylene glycol dibenzoate demonstrates distinctive retention patterns that facilitate analytical identification and quantification across multiple separation techniques. These retention characteristics reflect the compound's molecular size, polarity, and interaction mechanisms with stationary phases.
Gas chromatography-mass spectrometry employing non-polar capillary columns of the DB-5 type demonstrates retention times between 22-25 minutes under standard temperature programming conditions [9] [10]. The extended retention reflects the compound's high boiling point and strong intermolecular interactions requiring elevated temperatures for volatilization. Helium carrier gas provides optimal resolution and peak symmetry for quantitative analysis [9].
Gas chromatography with flame ionization detection using packed non-polar columns exhibits retention times of 18-22 minutes [9]. The variation in retention times compared to capillary columns results from differences in column efficiency and stationary phase loading. Nitrogen carrier gas maintains stable baseline conditions while providing adequate separation from potential interferences [9].
High performance liquid chromatography utilizing C18 reverse phase columns demonstrates retention times of 12-15 minutes with acetonitrile-water mobile phases in 70:30 volumetric ratios [11]. The retention mechanism involves hydrophobic interactions between the aromatic rings and the octadecylsilane stationary phase, with polar interactions influencing elution order [11].
Reverse phase HPLC employing octadecylsilane stationary phases with methanol-water gradient elution produces retention times of 8-12 minutes [11]. The shorter retention reflects the stronger eluting power of methanol compared to acetonitrile, facilitating more rapid desorption from the hydrophobic stationary phase [11].
Normal phase HPLC using silica gel columns with hexane-isopropanol mobile phases (95:5 volumetric ratio) exhibits retention times of 15-20 minutes [11]. The retention mechanism involves polar interactions between ester carbonyl groups and silanol groups on the silica surface, with isopropanol providing controlled elution strength [11].
Thin layer chromatography on silica gel 60 F254 plates using hexane-ethyl acetate mobile phases in 7:3 volumetric ratios produces Rf values between 0.65-0.75 [11]. These moderate Rf values indicate balanced interactions between the compound and both stationary and mobile phases, facilitating good separation from related benzoate esters [11].
Mass spectrometric detection employing electron ionization at 70 electron volts provides definitive structural identification through characteristic fragmentation patterns [9]. Ultraviolet detection at 254 nanometers utilizes the aromatic chromophore absorption, while detection at 230 nanometers enhances sensitivity for ester carbonyl absorption [11]. Refractive index detection offers universal detection capability independent of chromophore presence [11].
| Chromatographic Method | Column/Stationary Phase | Mobile Phase | Retention Parameter | Detection Method |
|---|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Non-polar capillary column (DB-5 type) | Helium carrier gas | Retention time: 22-25 min [9] | Mass spectrometry (EI, 70 eV) [9] |
| High Performance Liquid Chromatography (HPLC) | C18 reverse phase column | Acetonitrile:Water (70:30) | Retention time: 12-15 min [11] | UV detection (254 nm) [11] |
| Thin Layer Chromatography (TLC) | Silica gel 60 F254 | Hexane:Ethyl acetate (7:3) | Rf value: 0.65-0.75 [11] | UV visualization (254 nm) [11] |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | Non-polar packed column | Nitrogen carrier gas | Retention time: 18-22 min [9] | Flame ionization detection [9] |
| Reverse Phase HPLC (RP-HPLC) | Octadecylsilane (ODS) | Methanol:Water gradient | Retention time: 8-12 min [11] | UV-Vis detection (230 nm) [11] |
| Normal Phase HPLC (NP-HPLC) | Silica gel column | Hexane:Isopropanol (95:5) | Retention time: 15-20 min [11] | Refractive index detection [11] |